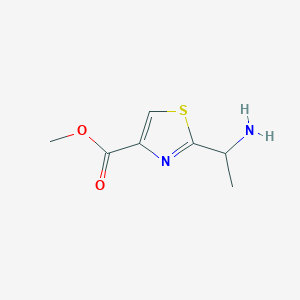

methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4(8)6-9-5(3-12-6)7(10)11-2/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMILWFIHAEXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017469-43-0 | |

| Record name | methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

Thiourea reacts with methyl 3-bromo-2-oxo-propanoate in ethanol, facilitated by copper(II) acetate as a catalyst. The thiourea’s sulfur atom attacks the α-carbon of the bromoester, initiating cyclization to form the thiazole core. Subsequent elimination of hydrogen bromide yields the intermediate, which is basified to isolate the product.

Optimization and Conditions

-

Catalyst : Copper(II) acetate (0.3 g per 51 mmol substrate).

-

Temperature : Room temperature for 10 hours, followed by concentration and basification with NaHCO₃.

This method is scalable but requires careful control of pH during basification to prevent decomposition.

Adaptation of Ethyl 2-Chloroacetoacetate-Based Synthesis

A patent describing ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis provides a template for modifying reagents to target the methyl 2-(1-aminoethyl) variant.

Modified Procedure

Key Advantages

Thiosemicarbazide and Chloroacetone Cyclization

A 2023 study demonstrated thiazole synthesis via thiosemicarbazides and chloroacetone, which can be adapted for introducing the aminoethyl group.

Procedure

Mechanism

The thiosemicarbazide’s hydrazine moiety condenses with chloroacetone, followed by cyclodehydration to form the thiazole ring. The aminoethyl side chain is introduced via substitution during the hydrazine-carbothioamide preparation.

Nucleophilic Substitution on Bromo-Thiazole Intermediates

A method for ethyl 2-(1-aminoethyl)-4-methylthiazole-5-carboxylate can be modified by substituting the ethyl ester with a methyl group.

Steps

Advantages

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Thiourea Cyclization | Thiourea, methyl 3-bromo-2-oxo-propanoate | Cu(OAc)₂/EtOH | 25–70 | 10–24 | 78–85 |

| Chloroacetoacetate | Thiourea, methyl 2-chloroacetoacetate | Na₂CO₃/EtOH | 60–70 | 5.5 | 85–90* |

| Thiosemicarbazide | Hydrazine-carbothioamide, chloroacetone | Et₃N/EtOAc or EtOH | 25–80 | 6–10 | 78–99 |

| Bromo-Thiazole | Methyl 2-bromo-thiazole carboxylate, 1-aminoethanol | K₂CO₃/DMF | 80–100 | 12–24 | ~80 |

*Estimated for methyl variant.

Key Observations :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the aminoethyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial and antifungal properties. Its thiazole structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to antimicrobial effects .

- Anti-inflammatory and Anticancer Properties : Preliminary research suggests that the compound may also serve as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular targets involved in inflammatory pathways and cancer cell proliferation.

Organic Synthesis

In organic chemistry, methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate serves as an important building block:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds. The aminoethyl group enhances the compound's reactivity, allowing for various chemical modifications that are crucial in drug development .

- Intermediate in Pharmaceutical Formulation : The compound is often used as an intermediate in the preparation of pharmaceuticals, particularly those targeting infectious diseases.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Production : Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate can be incorporated into polymer matrices to enhance thermal and mechanical properties. This application is particularly relevant in the production of advanced materials with tailored characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to inhibit bacterial enzyme activity.

Case Study 2: Drug Development

In a pharmaceutical development context, researchers explored the use of methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate as a lead compound for new anti-inflammatory drugs. Initial results showed promising interactions with COX enzymes, suggesting a pathway for further drug optimization .

Mechanism of Action

The mechanism of action of methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties and bioactivity:

Key Observations :

Substituent Variations at Position 5

Position 5 modifications alter electronic density and steric bulk:

Key Observations :

- Aromatic vs. Aliphatic Groups: Benzoyl and thienoyl groups at position 5 increase planarity and electronic conjugation, which may enhance binding to aromatic residues in enzymes .

- Unsubstituted Position 5 : The absence of a substituent in the target compound allows for synthetic flexibility, enabling post-functionalization .

Biological Activity

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

Molecular Formula: CHNOS

Molecular Weight: 186.23 g/mol

SMILES: CC(C1=NC(=CS1)C(=O)OC)N

The compound features a thiazole ring, which is significant for its biological interactions. The aminoethyl side chain enhances its potential to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is primarily attributed to its structural interactions with biological macromolecules. The aminoethyl group can form hydrogen bonds, while the thiazole ring facilitates π-π stacking interactions. These interactions can modulate enzyme or receptor activities, leading to various pharmacological effects.

Antibacterial Properties

Research indicates that methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate exhibits significant antibacterial activity against Mycobacterium tuberculosis and other pathogens. A study highlighted that derivatives of the thiazole scaffold showed promising results with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml (240 nM) against M. tuberculosis H(37)Rv .

Antifungal Properties

The compound also displays antifungal properties, making it a candidate for drug formulation in treating fungal infections. Its structural similarity to known antifungal agents suggests that it may share similar mechanisms of action.

Table 1: Summary of Biological Activities

Case Study: Antitubercular Activity

In a specific study focusing on the thiazole derivatives, methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate was evaluated alongside other compounds for its effectiveness against M. tuberculosis. The results indicated that modifications in the thiazole structure could enhance antibacterial efficacy without significantly increasing toxicity to human cells .

Conclusion and Future Directions

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate shows considerable promise as a bioactive molecule with potential applications in treating bacterial and fungal infections. Its mechanism of action through structural interactions with biological targets highlights the need for further research to fully elucidate its pharmacological profile.

Future studies should focus on:

- In vivo evaluations to assess the therapeutic potential and safety profile.

- Structure-activity relationship (SAR) studies to optimize efficacy.

- Exploration of combination therapies with existing antibiotics to enhance treatment outcomes.

Q & A

Q. What are the most reliable synthetic routes for methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by functionalization of the aminoethyl and ester groups. For example, hydrolysis under acidic (HCl, reflux) or basic (NaOH, ethanol) conditions can modify ester groups, yielding carboxylic acid derivatives with 78–90% efficiency . Optimization requires precise control of temperature, solvent polarity, and reagent stoichiometry. A comparative table from related thiazole esters shows:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Ester Hydrolysis | 6M HCl, 80–90°C | 85–90% | |

| Alkylation | NaH, THF, 0–25°C | 72% |

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and functional groups?

Combine spectroscopic techniques:

- NMR : and NMR identify the thiazole ring protons (δ 6.5–8.5 ppm) and ester carbonyl (δ 160–170 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNOS: 186.06 g/mol).

- X-ray Crystallography : Resolves ambiguities in substituent positioning, as demonstrated for ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate .

Q. What are the key solubility and stability considerations for handling this compound?

The ester group enhances lipophilicity, but the aminoethyl moiety increases water solubility in acidic buffers. Stability tests under varying pH (3–9) and temperatures (4–40°C) are critical, as hydrolysis of the ester group can occur in basic conditions . Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent degradation.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

The aminoethyl group enables hydrogen bonding with biological targets, while the thiazole ring contributes to π-π stacking. For example:

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

- Dose-Response Curves : Validate IC values across multiple replicates.

- Control Experiments : Use structurally analogous compounds (e.g., ethyl 2-(1-methylpyrazole) derivatives ) to isolate substituent effects.

- Meta-Analysis : Cross-reference data from EPA DSSTox or PubChem to identify outliers .

Q. What computational methods predict binding affinity for drug-target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like cyclooxygenase or kinases. For example:

- Methyl 2-{[(2-cyclopropyl-1-oxo-isoquinolinyl)carbonyl]amino}-5-isopropyl-thiazole-4-carboxylate showed high docking scores (-9.2 kcal/mol) for kinase inhibition in silico .

- QSAR models prioritize substituents that enhance binding (e.g., electron-withdrawing groups at the 5-position) .

Q. What experimental designs are optimal for evaluating environmental or toxicological impacts?

Adopt protocols from long-term ecological risk assessments (e.g., Project INCHEMBIOL):

- Fate Studies : Measure biodegradation in soil/water systems via HPLC-MS .

- Toxicity Assays : Use Daphnia magna or zebrafish models to assess acute/chronic effects at 0.1–100 µM concentrations .

Q. How can researchers troubleshoot low yields in multi-step syntheses?

Common issues include:

- Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each step.

- Side Reactions : Protect the amino group with Boc during ester hydrolysis to prevent undesired acylation .

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions, as seen in ethyl 2-(pyrazinyl)thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.